![molecular formula C9H12OS B2802120 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol CAS No. 30439-31-7](/img/structure/B2802120.png)

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

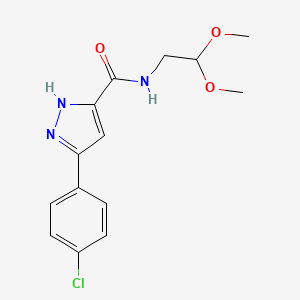

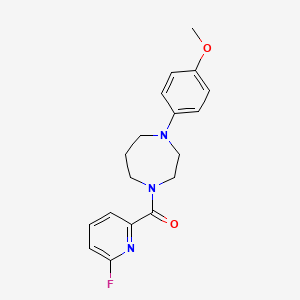

“1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H12OS . It is also known as "(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol" .

Molecular Structure Analysis

The molecular structure of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” consists of a phenyl ring attached to an ethan-1-ol group via a methylsulfanyl group . The InChI code for this compound is "1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3" .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” include a molecular weight of 168.26 . The compound is stored at room temperature and is typically in liquid form .科学的研究の応用

NMR Spectroscopy in Chiral Esters Synthesis

A study identified the prochiral H S and H R of the N-(4-nitrophenylsulfonyl)-L-phenylalanyl ester of 2-phenyl, 2-p-methylphenyl- and 2-m-methoxyphenyl-ethan-1-ol through 1 H NMR spectrum differentiation using ytterbium d-3-heptafluorobutyrylcamphorate as a shift reagent. This research highlights the application of 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives in analyzing the stereochemical aspects of chiral molecules in organic synthesis (Coxon, Cambridge, & Nam, 2004).

Nonlinear Optical (NLO) Properties

Another significant application is in the field of material science, particularly in investigating the third-order nonlinear optical (NLO) properties of molecules. A study on 4-methylsulfanyl chalcone derivatives using picosecond pulses revealed their potential in nonlinear optical applications due to their substantial NLO properties, suggesting their use in developing materials for photonic devices (D’silva, Podagatlapalli, Rao Soma, & Dharmaprakash, 2012).

Synthetic Chemistry

In synthetic chemistry, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives serve as intermediates in complex reactions. For instance, they are involved in cascade radical reactions for forming new classes of compounds like thiochromeno[2,3-b]indoles through radical annulations, showcasing their role in innovative synthetic routes for creating heterocyclic compounds with potential pharmaceutical applications (Benati, Calestani, Leardini, Minozzi, Nanni, Spagnolo, Strazzari, & Zanardi, 2003).

Electroluminescent Materials

The compounds derived from 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol also find applications in electroluminescent materials. A study demonstrated the synthesis and characterization of PtAg2 acetylide complexes with meso- and rac-tetraphosphine, which show high phosphorescent quantum yields making them excellent candidates for organic light-emitting diodes (OLEDs). This research indicates the potential of such derivatives in enhancing the efficiency and color range of OLEDs (Shu, Wang, Zhang, & Chen, 2017).

Catalysis

Furthermore, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives play a role in catalysis, where they are used as intermediates or catalysts in various chemical transformations. For example, a method for preparing (Z)-2-methylene-1-sulfonylindolin-3-ols via silver acetate catalyzed hydroamination showcases the utility of these compounds in synthesizing heterocyclic rings, contributing to the field of catalytic synthetic chemistry (Susanti, Koh, Kusuma, Kothandaraman, & Chan, 2012).

特性

IUPAC Name |

1-(2-methylsulfanylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUCROKDRHBEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)

![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)